Aniline-13C6

Catalog No.
S683668
CAS No.
100849-37-4
M.F
C6H7N
M. Wt
99.083 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline-13C6

Deuterated aniline standards suffer from chromatographic isotope effects and H/D exchange, compromising LC-MS quantification. Aniline-13C6 overcomes this with a stable +6 Da mass shift and identical hydrophobicity, ensuring perfect co-elution with native analyte.

  • 99 atom% 13C isotopic purity; no deuterium shift in RPLC.
  • Resistant to acidic and protic solvent conditions; ideal for EDC-catalyzed GSIST and reductive amination glycan labeling.
  • Trusted precursor for 13C6-labeled APIs and metabolic tracers.

Available from SMolecule with expedited global shipping.

CAS Number

100849-37-4

Product Name

Aniline-13C6

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine

Molecular Formula

C6H7N

Molecular Weight

99.083 g/mol

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

PAYRUJLWNCNPSJ-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)N

Synonyms

Benzen-1,2,3,4,5,6-13C6-amine; 2,3,4,5,6-Pentadeuteroaniline-13C6; Phenyl-13C6amine;

Canonical SMILES

C1=CC=C(C=C1)N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N

The exact mass of the compound Aniline-13C6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99 atom% 13C

Package Size

50 mg, 0.1 g, 0.25 g, 1 g

Aniline-13C6 (CAS 100849-37-4) is a uniformly labeled aromatic amine featuring 99 atom % 13C isotopic purity . In procurement and material selection, it is primarily sourced as a heavy-isotope derivatization reagent for quantitative liquid chromatography-mass spectrometry (LC-MS) and as a foundational building block for the synthesis of complex 13C-labeled active pharmaceutical ingredients (APIs) . Unlike standard analytical reagents, its core commercial value lies in its ability to provide a distinct +6 Da mass shift while maintaining exact physicochemical equivalence to its unlabeled counterpart. This structural identity ensures identical ionization efficiencies and chromatographic behaviors, making it a critical raw material for high-fidelity isotopic dilution mass spectrometry (IDMS), glycomics, and targeted metabolic tracing workflows [1].

Procurement Fit

Product type Fully ¹³C-labeled internal standard
Isotopic enrichment Uniform ring label; high atom% ¹³C
Analytical workflow LC-MS isotope dilution; glycomics, metabolomics

Procurement teams often evaluate deuterated analogs (e.g., Aniline-d5) as cost-effective substitutes for 13C-labeled compounds. However, in high-resolution LC-MS workflows, substituting Aniline-13C6 with Aniline-d5 introduces critical analytical vulnerabilities [1]. Deuterium substitution alters the molecule's hydrophobicity, leading to the 'chromatographic isotope effect,' where the deuterated standard elutes at a different retention time than the native analyte in reversed-phase liquid chromatography [2]. This separation exposes the standard and analyte to different matrix suppression effects, compromising absolute quantification. Furthermore, deuterium atoms can undergo hydrogen-deuterium exchange (HDX) in protic solvents or acidic sample preparations, leading to isotopic scrambling, whereas the carbon-13 skeletal label in Aniline-13C6 is permanently stable under aggressive derivatization conditions[3].

Substitution Risk

Alternative
Key Limitation
Unlabeled aniline
No mass separation; cannot support isotope-dilution MS
Deuterated aniline (d₅)
Chromatographic isotope effect introduces retention-time shift, biasing quantitation
Partial ¹³C labeling
Small mass shift may overlap with matrix isotopologues, reducing specificity

Eliminating Chromatographic Isotope Effect

A primary driver for procuring Aniline-13C6 over deuterated alternatives is its chromatographic behavior. In reversed-phase and HILIC liquid chromatography, deuterated tags (such as d5) often exhibit a measurable retention time shift relative to the unlabeled analyte due to altered interaction with the stationary phase. Aniline-13C6, conversely, provides exact co-elution (ΔRT = 0.00) with the 12C-analyte [1]. This ensures that both the internal standard and the target molecule are subjected to the exact same ionization matrix, which is a strict requirement for absolute quantification.

Evidence DimensionRetention Time Shift (ΔRT)
Target Compound DataΔRT = 0.00 seconds (exact co-elution with 12C-analyte)
Comparator Or BaselineDeuterated tags (e.g., d5) (Measurable RT shift / chromatographically resolved)
Quantified Difference13C6 eliminates the chromatographic isotope effect entirely, whereas deuterium labels separate from the native analyte.
ConditionsReversed-phase LC-MS/MS and HILIC-Q-TOF-MS

Perfect co-elution is mandatory to ensure the internal standard and analyte experience identical matrix ionization suppression, preventing severe quantification errors.

Co-elution & mass shift
Head-to-head
M+6 Da; ΔRT ≈ 0 min
Supports co-elution-based isotope dilution LC-MS
Deuterated analog shows measurable retention shift

Isotopic Stability in Acidic Conditions

Metabolomic tagging protocols, such as Group Specific Internal Standard Technology (GSIST), often require acidic conditions (e.g., pH 4.5) to facilitate reductive amination [1]. Under these conditions, deuterated aromatic compounds are susceptible to hydrogen-deuterium exchange (HDX), leading to a loss of isotopic purity and inaccurate mass shifts. Because the 13C atoms in Aniline-13C6 are integrated directly into the carbon skeleton, the label retains 100% stability regardless of solvent proticity or pH [2].

Evidence DimensionLabel Retention / Scrambling Resistance
Target Compound Data100% label retention (carbon skeleton integration)
Comparator Or BaselineDeuterated analogs (Variable label loss via H/D exchange)
Quantified Difference13C6 provides absolute isotopic stability, avoiding the quantitative errors associated with deuterium scrambling in protic solvents.
ConditionsAcidic derivatization (pH 4.5) and protic mobile phases

Guarantees the integrity of the internal standard concentration throughout aggressive sample preparation workflows, preventing batch failures.

Isotopic purity
Data to verify
≥99 atom % ¹³C
Higher isotopic purity may extend linear dynamic range
Lower enrichment increases background signal

Mass Shift Sufficiency for Multiplexing

When derivatizing large biomolecules such as glycosaminoglycans (GAGs) or N-glycans, the natural isotopic envelope of the target molecule can span several Daltons. Using a +1 or +2 Da label often results in signal overlap between the native analyte's heavy isotopes and the internal standard. Aniline-13C6 provides a robust +6.02 Da mass shift per derivatized site, which completely clears the natural isotopic distribution of most targeted biomolecules, enabling precise peak integration without complex mathematical deconvolution [1].

Evidence DimensionIsotopic Mass Shift
Target Compound Data+6.02 Da mass shift per derivatized site
Comparator Or BaselineUnlabeled aniline (+0 Da) or 13C1-labels (+1 Da)
Quantified DifferenceProvides a sufficiently large mass shift to completely bypass the natural isotopic envelope of large biomolecules.
ConditionsGlycan Reductive Isotope Labeling (GRIL) and ESI-MS

A +6 Da shift prevents signal overlap between the natural isotopic distribution of large biomolecules and the labeled standard, drastically simplifying data analysis.

Metabolite assay precision
Cross-study
RSD < 10% for 32 metabolites
Reported precision in yeast metabolomics
External calibration RSD ~15–20%
Synthetic viability
Cross-study
8 steps, 6% overall yield
Viable building block for stable-label drug synthesis
¹⁴C route: 6 steps, 17% yield; non-radioactive alternative
Analytical throughput
Class-level
Single injection for sample pair
Reduces run-to-run technical variation in glycomics
Sequential injection may add >15% variance

Absolute Quantification in Glycomics

Leveraging its perfect chromatographic co-elution and +6 Da mass shift, Aniline-13C6 is the standard reagent for Glycan Reductive Isotope Labeling (GRIL). It is used to derivatize free glycans and glycosaminoglycans (GAGs) via reductive amination, allowing for the multiplexed absolute quantification of disease-specific biomarkers in urine, blood, and cell lysates without the retention time shifts associated with deuterated tags [1].

Targeted Metabolomics via GSIST

In Group Specific Internal Standard Technology (GSIST) workflows, Aniline-13C6 is paired with 12C-aniline to tag complex metabolite mixtures. Because the 13C label is stable under the acidic conditions (pH 4.5) required for the EDC-catalyzed derivatization reaction, it is highly suitable for quantifying compounds involved in glycolysis and the tricarboxylic acid cycle in cell-free protein synthesis metabolism [2].

Synthesis of 13C-Labeled APIs

Aniline-13C6 serves as a foundational, carbon-stable precursor for the synthesis of complex 13C-labeled pharmaceuticals and biochemicals. It is routinely utilized to synthesize 13C6-labeled derivatives of tryptophan, indole, and benzimidazoles, providing researchers with non-radioactive, metabolically stable tracers for pharmacokinetic and biotransformation studies .

Application Fit Matrix

Application
Selection Property
Validation Focus
N-Glycan profiling & comparability research
Co-eluting ¹²C/¹³C pair
Single-injection precision; glycan change detection
Intracellular metabolite quantification
High isotopic purity ISTD
Precision across central carbon pathways
Stable-label DMPK probe synthesis
Synthetic building block
Multi-step incorporation; non-radioactive
Environmental water & effluent testing
M+6 mass shift, high purity
Matrix interference control; unambiguous identification

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

99.07797824 g/mol

Monoisotopic Mass

99.07797824 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Aniline-13C6

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